N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C14H10F4N2O2S . It has an average mass of 346.300 Da and a monoisotopic mass of 346.039917 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C14H10F4N2O2S. It includes carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms . For a more detailed structure analysis, a crystallographic study would be needed.Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . Other properties such as boiling point, vapor pressure, enthalpy of vaporization, and flash point are not specified in the available sources .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole derivatives have been extensively studied for their potential in cancer treatment. They are known to exhibit cytotoxicity against various human tumor cell lines. For instance, certain thiazole compounds have demonstrated potent effects on prostate cancer cells, indicating the potential of our compound in antitumor applications .
Antimicrobial and Antifungal Properties
The thiazole ring is a common feature in many antimicrobial and antifungal agents. Research has shown that thiazole-containing compounds can be effective against a range of microbial and fungal pathogens, suggesting that our compound may also possess these properties .
Antiviral Uses
Compounds with a thiazole core have been identified to have antiviral activities. This includes potential effectiveness against HIV, making it a candidate for further research in the development of antiviral drugs .
Neuroprotective Effects
Thiazoles are also being explored for their neuroprotective effects. They may play a role in the synthesis of neurotransmitters and could contribute to the treatment of neurodegenerative diseases .
Anti-inflammatory Applications
Due to their chemical structure, thiazole derivatives can serve as anti-inflammatory agents. This opens up possibilities for our compound to be used in the treatment of chronic inflammatory diseases .
Role in Metabolism and Energy Release
Thiazoles, being a part of Vitamin B1 (thiamine), are crucial in the metabolism of carbohydrates and the release of energy. This suggests that our compound could have applications related to metabolic processes and energy management in biological systems .
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have shown diverse biological activities .
Mode of Action
Thiazole derivatives have been observed to exhibit anti-inflammatory and analgesic activity . This suggests that the compound may interact with its targets to modulate inflammatory responses and pain perception, although the exact mechanisms remain to be elucidated.
Biochemical Pathways
Given the observed anti-inflammatory and analgesic activities of similar compounds , it can be inferred that the compound may influence pathways related to inflammation and pain perception.
Result of Action
Based on the observed anti-inflammatory and analgesic activities of similar compounds , it can be inferred that the compound may exert effects at the molecular and cellular levels that result in reduced inflammation and pain perception.
properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-13(8-1-2-10-11(5-8)20-7-19-10)16-14-15-9-3-4-18-6-12(9)21-14/h1-2,5H,3-4,6-7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIWQIMZRZNOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide |
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